molecular formula C26H21N3O4 B10778185 8-Benzyl-2-hydroxy-2-(4-hydroxy-benzyl)-6-(4-hydroxy-phenyl)-2H-imidazo[1,2-A]pyrazin-3-one

8-Benzyl-2-hydroxy-2-(4-hydroxy-benzyl)-6-(4-hydroxy-phenyl)-2H-imidazo[1,2-A]pyrazin-3-one

Cat. No.: B10778185
M. Wt: 439.5 g/mol
InChI Key: ULLMMKZQNNBLRN-SANMLTNESA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 8-Benzyl-2-Hydroxy-2-(4-Hydroxy-Benzyl)-6-(4-Hydroxy-Phenyl)-2h-Imidazo[1,2-a]Pyrazin-3-One

    Structure: It contains an imidazo[1,2-a]pyrazin-3-one core, with benzyl and hydroxy substituents at various positions.

Preparation Methods

Synthetic Routes::

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

    Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis due to its unique structure.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Possible applications in drug discovery.

    Industry: Limited information, but it could find use in specialty chemicals.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

(2S)-8-benzyl-2-hydroxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C26H21N3O4/c30-20-10-6-18(7-11-20)15-26(33)25(32)29-16-23(19-8-12-21(31)13-9-19)27-22(24(29)28-26)14-17-4-2-1-3-5-17/h1-13,16,30-31,33H,14-15H2/t26-/m0/s1

InChI Key

ULLMMKZQNNBLRN-SANMLTNESA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=N[C@@](C3=O)(CC4=CC=C(C=C4)O)O)C5=CC=C(C=C5)O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(C3=O)(CC4=CC=C(C=C4)O)O)C5=CC=C(C=C5)O

Origin of Product

United States

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